molecular formula C9H12N4 B13577852 1-Isopropyl-1h,1'H-4,4'-bipyrazole CAS No. 1934800-12-0

1-Isopropyl-1h,1'H-4,4'-bipyrazole

Cat. No.: B13577852
CAS No.: 1934800-12-0
M. Wt: 176.22 g/mol
InChI Key: INIYZILUNGCHCY-UHFFFAOYSA-N
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Description

1-(Propan-2-yl)-4-(1H-pyrazol-4-yl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a propan-2-yl group attached to the first nitrogen atom and a 1H-pyrazol-4-yl group attached to the fourth carbon atom of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(propan-2-yl)-4-(1H-pyrazol-4-yl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method involves the reaction of isopropylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yl)-4-(1H-pyrazol-4-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(Propan-2-yl)-4-(1H-pyrazol-4-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-4-(1H-pyrazol-4-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

    1-(Propan-2-yl)-3-(1H-pyrazol-4-yl)-1H-pyrazole: Similar structure but with different substitution pattern.

    1-(Propan-2-yl)-5-(1H-pyrazol-4-yl)-1H-pyrazole: Another isomer with substitution at the fifth position.

    1-(Propan-2-yl)-4-(1H-pyrazol-3-yl)-1H-pyrazole: Different position of the pyrazole ring attachment.

Uniqueness: 1-(Propan-2-yl)-4-(1H-pyrazol-4-yl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

CAS No.

1934800-12-0

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

1-propan-2-yl-4-(1H-pyrazol-4-yl)pyrazole

InChI

InChI=1S/C9H12N4/c1-7(2)13-6-9(5-12-13)8-3-10-11-4-8/h3-7H,1-2H3,(H,10,11)

InChI Key

INIYZILUNGCHCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)C2=CNN=C2

Origin of Product

United States

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